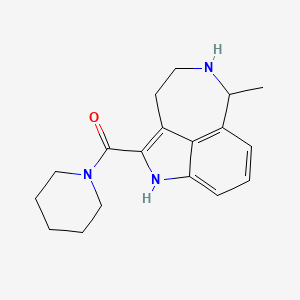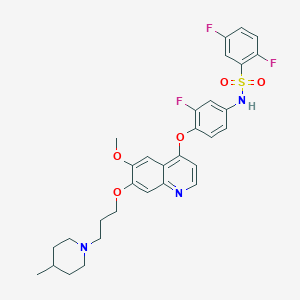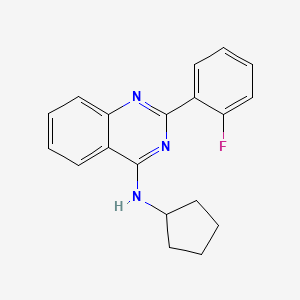![molecular formula C13H8F6N2O2 B14169538 2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is a complex organic compound characterized by its unique structure and properties. This compound is notable for its trifluoromethyl groups, which contribute to its chemical stability and reactivity. It is used in various scientific research applications due to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- typically involves a multi-step process. One common method includes the reaction of 2-butenamide with a trifluoromethyl-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and time, are carefully monitored to ensure high yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenamide, N-[2,5-dichlorophenyl]-2-cyano-3-hydroxy-, (2Z)-
- 2-Butenamide, N-[2,5-dimethylphenyl]-2-cyano-3-hydroxy-, (2Z)-
Uniqueness
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H8F6N2O2 |
|---|---|
Peso molecular |
338.20 g/mol |
Nombre IUPAC |
(Z)-N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C13H8F6N2O2/c1-6(22)8(5-20)11(23)21-10-4-7(12(14,15)16)2-3-9(10)13(17,18)19/h2-4,22H,1H3,(H,21,23)/b8-6- |
Clave InChI |
NOXOVFJDYILBAL-VURMDHGXSA-N |
SMILES isomérico |
C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)/O |
SMILES canónico |
CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)


![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)




![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)

![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)

